molecular formula C13H8ClF3O B6381813 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% CAS No. 1261857-41-3

2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6381813
CAS RN: 1261857-41-3
M. Wt: 272.65 g/mol
InChI Key: YHTZLDBKYCQBQO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% (2C5TFPP) is a widely used chemical compound in the scientific research and industrial sectors. It is a colorless, crystalline solid with a molecular weight of 282.5 g/mol and is soluble in water. It is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy.

Scientific Research Applications

2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, chromatography, and spectroscopy. It is also used as a reagent for the synthesis of other compounds, such as 4-chloro-2-(3-trifluoromethylphenyl)phenol.

Mechanism of Action

2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
Inhibition of COX-2 by 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% leads to decreased production of prostaglandins, which can lead to decreased inflammation and pain. In addition, 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy. It is relatively easy to synthesize, and can be used in a variety of experimental settings. However, it is important to note that 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a relatively potent inhibitor of COX-2, and care should be taken to ensure that it is not used in excess in any experiment.

Future Directions

The potential applications of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% are numerous, and further research is needed to fully explore its potential. Possible future directions include further research into its anti-inflammatory and anti-cancer properties, as well as its potential applications in drug development. Additionally, further research is needed to explore the potential of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% as a reagent for the synthesis of other compounds. Finally, further research is needed to explore the potential of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% as a diagnostic tool, as it has been shown to be a potent inhibitor of COX-2.

Synthesis Methods

2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is synthesized using a reaction between 2-chloro-5-nitrophenol and 3-trifluoromethyl-phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, and the product is purified by recrystallization.

properties

IUPAC Name

2-chloro-5-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTZLDBKYCQBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686087
Record name 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261857-41-3
Record name 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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